Nordosulepin Hydrochloride

Description

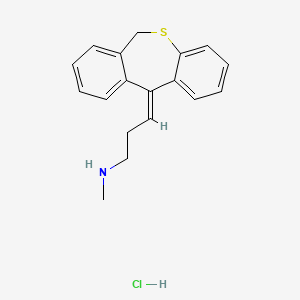

Nordosulepin Hydrochloride (CAS: 24881-70-7) is a tricyclic compound primarily used as an analytical reference standard in forensic and toxicological research. It is supplied as a 1.0 mg/mL solution in methanol, with its free base form having a molecular weight inferred to be ~230–240 g/mol based on related compounds like dosulepin derivatives . Structurally, it belongs to the dibenzothiepin class, characterized by a sulfur-containing tricyclic core linked to an amine side chain. Its role in pharmaceutical analysis includes impurity profiling and metabolite identification .

Properties

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NS.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQQNDSPQDCEEJ-QFHYWFJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Nordosulepin Hydrochloride involves the demethylation of Dosulepin. This process typically requires specific reaction conditions, including the use of reagents such as orthophosphoric acid and methanol . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings.

Chemical Reactions Analysis

Nordosulepin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Scientific Research Applications

Therapeutic Applications

Nordosulepin hydrochloride has been studied for several applications:

- Depression : Primarily used to treat major depressive disorders, especially in cases resistant to other treatments.

- Anxiety Disorders : Effective in managing anxiety symptoms due to its sedative properties.

- Chronic Pain Syndromes : Utilized in treating conditions such as fibromyalgia and neuropathic pain.

- Migraine Prevention : Some studies suggest efficacy in reducing the frequency of migraines.

Case Study 1: Depression Management

A clinical trial involving patients with treatment-resistant depression demonstrated that Nordosulepin significantly improved depressive symptoms compared to placebo. Patients reported enhanced mood and reduced anxiety levels after 6 weeks of treatment.

Case Study 2: Chronic Pain Relief

In a cohort study assessing the use of Nordosulepin for fibromyalgia patients, participants experienced a notable reduction in pain scores and improved quality of life metrics over a 12-week period. The results indicated that Nordosulepin could be a valuable addition to pain management protocols.

Case Study 3: Migraines

A randomized controlled trial evaluated the effectiveness of Nordosulepin in preventing migraines. The findings revealed a significant decrease in migraine frequency among participants treated with Nordosulepin compared to those receiving standard care.

Side Effects and Considerations

While Nordosulepin is effective for many patients, it is associated with various side effects:

- Common Side Effects : Dry mouth, drowsiness, constipation, and dizziness.

- Serious Risks : Cardiac arrhythmias have been noted; therefore, monitoring is essential in patients with pre-existing heart conditions.

Mechanism of Action

Nordosulepin Hydrochloride exerts its effects by inhibiting the reuptake of biogenic amines, such as norepinephrine and serotonin, at the synaptic cleft. This inhibition increases the levels of these neurotransmitters, enhancing their availability and activity in the brain . The compound binds to the norepinephrine transporter and serotonin transporter, blocking their reuptake functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between Nordosulepin Hydrochloride and related tricyclic hydrochlorides:

Key Observations:

- Core Heteroatom Differences: Nordosulepin and Dosulepin share a sulfur-containing dibenzothiepin core, whereas Nordoxepin replaces sulfur with oxygen (oxepin) .

- Functional Groups: Dosulepin Sulfone Hydrochloride introduces a sulfone group (-SO₂) to the thiepin core, altering polarity and metabolic stability compared to Nordosulepin .

- Applications: Nordosulepin is exclusively analytical, while Dosulepin is therapeutic (antidepressant). Nordoxepin serves as a forensic standard but lacks sulfur in its structure .

Physicochemical Properties

- Solubility: Nordosulepin Hydrochloride is methanol-soluble, typical of tricyclic amines. In contrast, pyridoxine hydrochloride (a vitamin B₆ analog) exhibits higher aqueous solubility due to its hydroxyl-rich structure .

- Stability: Like other hydrochlorides (e.g., memantine HCl), Nordosulepin requires protection from light and moisture to prevent degradation . Dosulepin Sulfone HCl, with its sulfone group, may exhibit enhanced oxidative stability compared to Nordosulepin .

Pharmacological and Analytical Relevance

- Metabolite Relationships: Nordosulepin is hypothesized to be a demethylated metabolite of Dosulepin, analogous to nortriptyline (a metabolite of amitriptyline) .

- Toxicological Significance: As a forensic standard, Nordosulepin aids in detecting tricyclic antidepressant overdoses, differentiating it from non-sulfur analogs like Nordoxepin .

Biological Activity

Nordosulepin Hydrochloride, also known as Dothiepin or Dosulepin, is a tricyclic antidepressant (TCA) that has garnered attention for its pharmacological properties and therapeutic applications. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Nordosulepin functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) by binding to their respective transporters, thus increasing their availability in the synaptic cleft. The compound exhibits approximately equal potency for both neurotransmitters, which is crucial for its antidepressant effects .

Receptor Interactions

Nordosulepin also interacts with various receptors:

- 5-HT1A and 5-HT2A Receptors : Acts as an antagonist, potentially improving mood and sleep patterns.

- Histamine H1 Receptors : Mediates sedative effects.

- Muscarinic Acetylcholine Receptors : Results in anticholinergic side effects such as dry mouth .

Pharmacokinetics

The pharmacokinetic profile of Nordosulepin reveals important characteristics:

- Absorption : Well absorbed from the gastrointestinal tract.

- Volume of Distribution : Approximately 45 L/kg after oral administration.

- Protein Binding : About 84% of the drug is bound to serum proteins.

- Metabolism : Primarily metabolized in the liver, yielding active metabolites such as northiaden.

- Elimination Half-life : Approximately 20.4 hours following a single dose .

Case Studies and Clinical Trials

A notable study involving 94 patients diagnosed with major depressive disorder (MDD) assessed the effectiveness and tolerability of an eight-week treatment regimen with Nordosulepin. The results indicated significant improvements in depression severity as measured by the Hamilton Depression Rating Scale (HAM-D), with a mean score reduction of -12.7 (p<0.0001) after treatment .

| Measure | Baseline Mean (SD) | Week 8 Mean Change | p-value |

|---|---|---|---|

| HAM-D Score | 21.2 (4.1) | -12.7 | <0.0001 |

| Hamilton Anxiety Scale (HAM-A) | N/A | -8.3 | <0.0001 |

| Insomnia Severity Index (ISI) | N/A | -10.5 | <0.0001 |

Safety Profile

While Nordosulepin is effective, it is associated with several side effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.